molecular formula C27H29FN4O3 B2957936 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111158-35-0

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2957936
CAS No.: 1111158-35-0
M. Wt: 476.552
InChI Key: OJIBADARBQLTIZ-UHFFFAOYSA-N
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Description

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a quinoline core, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves several steps, typically starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The quinoline core is often synthesized via the Skraup or Doebner-Miller reactions, which involve the condensation of aniline derivatives with aldehydes or ketones in the presence of an oxidizing agent.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating downstream signaling pathways. For instance, it can inhibit the nucleic acid-sensing TLR7/8 pathway by disrupting the SLC15A4-TASL adapter module, leading to the degradation of TASL and preventing proinflammatory responses .

Comparison with Similar Compounds

Similar compounds to 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one include:

These compounds share structural motifs but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O3/c1-4-31-16-20(27-29-26(30-35-27)18-8-6-7-9-24(18)34-5-2)25(33)19-14-21(28)23(15-22(19)31)32-12-10-17(3)11-13-32/h6-9,14-17H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIBADARBQLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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